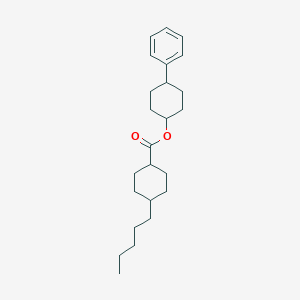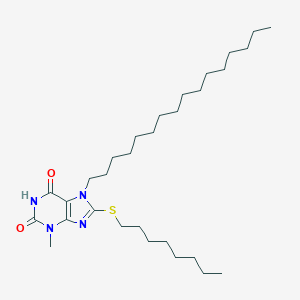![molecular formula C16H16N2OS B403637 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole CAS No. 313964-27-1](/img/structure/B403637.png)
2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole is an organic compound with the molecular formula C16H16N2OS It is a benzimidazole derivative, which means it contains a benzimidazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 2-(4-methylphenoxy)ethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The benzimidazole ring is known for its biological activity, and modifications can enhance its efficacy.
Materials Science: This compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is used in various biological assays to study enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or bind to receptors, disrupting cellular processes. The benzimidazole ring can interact with DNA or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and modifications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzimidazole: A precursor in the synthesis of 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole, known for its antioxidant properties.
4-Methylphenoxyacetic acid: Another compound with a similar phenoxy group, used in herbicides and plant growth regulators.
Benzimidazole: The parent structure, widely studied for its biological activity.
Uniqueness
This compound is unique due to the combination of the benzimidazole ring and the 4-methylphenoxyethylthio group. This combination imparts distinct electronic and steric properties, making it valuable in various applications, particularly in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-6-8-13(9-7-12)19-10-11-20-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQPCIZIEDXNLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B403559.png)

![8-[(2-chloroethyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B403562.png)









![N-[2-(allyloxy)-3,5-diiodobenzylidene]-N-(5-amino-1H-tetraazol-1-yl)amine](/img/structure/B403576.png)
